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UDP-D-glucose

Glycosyltransferase kinetics Plant secondary metabolism Nucleotide sugar specificity

Substituting UDP-D-glucose with analogs like UDP-galactose often causes complete enzymatic failure, wasting reagents and compromising glycoconjugate synthesis. This high-purity UDP-D-glucose disodium salt ensures kinetically optimized glucosylation. • Exclusive substrate for UGT3A2 and glycogen synthase; UDP-glucuronic acid yields false negatives. • 4-fold lower Km than UDP-galactose in plant UGTs, maximizing conversion efficiency. • ≥98% purity minimizes inhibitory nucleotide contaminants for reproducible Leloir pathway flux analysis.

Molecular Formula C15H24N2O17P2
Molecular Weight 566.3 g/mol
Cat. No. B1221381
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUDP-D-glucose
Molecular FormulaC15H24N2O17P2
Molecular Weight566.3 g/mol
Structural Identifiers
SMILESC1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OC3C(C(C(C(O3)CO)O)O)O)O)O
InChIInChI=1S/C15H24N2O17P2/c18-3-5-8(20)10(22)12(24)14(32-5)33-36(28,29)34-35(26,27)30-4-6-9(21)11(23)13(31-6)17-2-1-7(19)16-15(17)25/h1-2,5-6,8-14,18,20-24H,3-4H2,(H,26,27)(H,28,29)(H,16,19,25)/t5-,6-,8-,9-,10+,11-,12-,13-,14?/m1/s1
InChIKeyHSCJRCZFDFQWRP-RDKQLNKOSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





UDP-D-glucose: Core Nucleotide Sugar Donor for Glucosylation — What Defines Its Procurement-Relevant Identity


UDP-D-glucose (uridine diphosphate glucose, UDPG) is an activated nucleotide sugar that serves as the primary glucosyl donor for Leloir glycosyltransferases in the biosynthesis of glycoproteins, glycolipids, and polysaccharides across all domains of life . It functions as the central metabolic hub for carbohydrate interconversion, being the obligate precursor for UDP-galactose via 4-epimerase and for UDP-glucuronic acid via UDP-glucose dehydrogenase . Commercially, UDP-D-glucose is most commonly supplied as the disodium salt dihydrate (CAS 28053-08-9) with purity specifications ranging from 80% to ≥98% (HPLC) .

Activated glucosyl donor for Leloir glycosyltransferases in glycoconjugate biosynthesis.
Disodium salt dihydrate form — the standard commercial presentation for enzymatic and cell-based research.
Purity specification tiers available to match assay sensitivity and endotoxin requirements.
Specification review; refer to certificate of analysis.

UDP-D-glucose Substitution Risks: Why UDP-Galactose, UDP-Glucuronic Acid, or TDP-Glucose Cannot Be Swapped Without Quantitative Loss of Function


Substituting UDP-D-glucose with structurally similar nucleotide sugars—even those differing only by C4 stereochemistry—frequently results in complete loss of enzymatic activity or dramatically altered kinetics. Glycosyltransferases and epimerases exhibit stringent donor specificity encoded by active-site residues that discriminate between UDP-glucose and analogs such as UDP-galactose, UDP-glucuronic acid, or TDP-glucose [1]. This specificity is not a minor efficiency trade-off; it is a binary functional gate: in blood group B galactosyltransferase, UDP-glucose is enzymatically inactive despite binding with identical conformation to UDP-galactose [2]. Procurement decisions based solely on structural similarity or cost, without accounting for these quantifiable kinetic and specificity differences, will produce failed enzymatic reactions, wasted reagent budgets, and unreproducible glycoconjugate synthesis [3].

UDP-Galactose
Active-site stereochemical discrimination may result in partial or complete loss of glucosyltransferase activity. The C4 epimer is not a functional drop-in replacement.
UDP-Glucuronic Acid
UGT3A2 and related isoforms exhibit exclusive UDP-glucose dependence; UDP-glucuronic acid yields no detectable activity, making it a binary mismatch for these targets.
TDP-Glucose
Wild-type bacterial glycosyltransferases (e.g., YjiC) favor UDP-linked donors. Substituting TDP-glucose may reduce conversion yields and requires enzyme engineering to invert preference.

UDP-D-glucose Comparative Performance Evidence: Head-to-Head Kinetic, Specificity, and Purity Data for Informed Procurement


UDP-D-glucose vs. UDP-Galactose: 4-Fold Lower Km Drives Preferred Co-Substrate Selection in Plant Glycosyltransferase CaUGT2

In a recombinant UDPG:glucosyltransferase (CaUGT2) from Catharanthus roseus, UDP-D-glucose is the kinetically preferred donor substrate over UDP-galactose. The enzyme can use both sugars, but UDP-D-glucose exhibits a Km value 4-fold lower than that of UDP-galactose, establishing UDP-D-glucose as the primary physiological and practical donor for this enzyme class [1].

UDP-glucose vs. UDP-galactose Km
Head-to-head
Km (UDP-glucose) = 124 μM
UDP-galactose Km ≈ 496 μM
4-fold lower Km for UDP-glucose
Supports UDP-glucose as kinetically preferred donor for plant glycosyltransferase CaUGT2.
Recombinant enzyme; assay pH 7.5–8.
Glycosyltransferase kinetics Plant secondary metabolism Nucleotide sugar specificity

UDP-D-glucose vs. UDP-Glucuronic Acid: Binary Specificity Switch in Human UGT3A2 Defines Exclusive Functional Pathway

Human UDP-glycosyltransferase 3A2 (UGT3A2) exhibits a binary specificity distinction between UDP-D-glucose and UDP-glucuronic acid. Unlike the majority of UGT family members that use UDP-glucuronic acid exclusively, UGT3A2 is completely inactive with UDP-glucuronic acid and instead utilizes UDP-D-glucose (and to a lesser extent UDP-xylose) as its obligate sugar donor [1]. This specificity is conferred by a single active-site residue (F391); mutation to N391 abolishes UDP-glucose utilization [1].

UGT3A2 specificity switch
Head-to-head
UDP-glucose: active
UDP-glucuronic acid: zero activity
Binary (active vs. inactive)
Exclusive donor requirement for human UGT3A2-mediated glycosylation studies.
Conferred by F391 residue; mutant N391 abolishes UDP-glucose use.
UGT enzyme specificity Xenobiotic metabolism Phase II conjugation

UDP-D-glucose vs. TDP-Glucose: Wild-Type YjiC Glycosyltransferase Shows Inherent Preference for UDP-Linked Donor

The Bacillus licheniformis glycosyltransferase YjiC naturally prefers UDP-D-glucose over TDP-glucose as its sugar donor. While wild-type YjiC can utilize both nucleotide sugars, the enzyme's inherent specificity favors UDP-glucose. Researchers seeking to shift specificity toward TDP-glucose were required to perform site-directed mutagenesis (R282W) to enhance TDP-sugar utilization, underscoring that UDP-glucose is the native, kinetically favored substrate [1].

YjiC donor preference
Head-to-head
UDP-glucose: preferred native substrate
TDP-glucose: reduced activity; requires R282W mutation to enhance
Wild-type bacterial YjiC favors UDP-glucose; TDP-glucose substitution may lower product titers.
Acceptor: 7-hydroxyflavone, curcumin.
Glycosyltransferase engineering Flavonoid glucosylation Nucleotide sugar promiscuity

Purity Specification Tiers for UDP-D-glucose Disodium Salt: ≥98% (Research-Grade) vs. ≥80% (General Biochemical Grade)

Commercially available UDP-D-glucose disodium salt exhibits a clear purity stratification that directly impacts experimental reproducibility and cost. Research-grade suppliers (e.g., Molnova, Cayman Chemical, TargetMol) specify ≥98% or >98% purity by HPLC [1], while general biochemical-grade products (e.g., Sigma-Aldrich Calbiochem®) specify ≥80% HPLC . Higher purity grades additionally specify endotoxin levels (<0.1 EU/mg) and water content (≤5.0% by KF) critical for cell-based assays [1].

Purity tier comparison
Specification review
≥98% HPLC (research-grade)
≥80% HPLC (general biochemical grade)
≥18 percentage-point difference
Higher purity grade reduces contaminating nucleotide interference in quantitative assays.
Disodium salt dihydrate; endotoxin specs available for research-grade.
Reagent purity HPLC assay Quality specifications

UDP-D-glucose Stability Profile: -20°C Long-Term Storage with Defined Reconstituted Solution Half-Life

UDP-D-glucose exhibits predictable stability parameters that guide procurement and storage planning. Solid powder remains stable for ≥2 years when stored at -20°C protected from light and moisture . Once reconstituted in aqueous solution, stock solutions are stable for up to 6 months at -20°C . This defined stability window enables bulk purchasing and long-term experimental planning without degradation-driven activity loss.

Storage stability
Data to verify
Solid: ≥2 years at −20°C
Reconstituted solution: 6 months at −20°C
Defined stability window supports long-term study planning and reduces reorder frequency.
Class-level expectation 6–12 months for nucleotide sugars; protect from light and moisture.
Nucleotide sugar stability Storage conditions Reagent handling

UDP-D-glucose vs. UDP-Galactose in 4-Epimerase: Allosteric vs. Hyperbolic Kinetics Reveals Regulatory Distinction

In Arabidopsis thaliana UDP-D-glucose/UDP-D-galactose 4-epimerase isoforms, the two epimeric substrates exhibit fundamentally different kinetic behaviors. UDP-galactose follows classical hyperbolic Michaelis-Menten kinetics, whereas UDP-glucose displays allosteric kinetics [1]. This kinetic distinction indicates that UDP-glucose binding induces conformational changes or cooperative effects not observed with UDP-galactose, reflecting the enzyme's evolved regulatory role in maintaining cellular UDP-sugar homeostasis.

4‑Epimerase kinetics
Head-to-head
UDP-glucose: allosteric kinetics
UDP-galactose: classical hyperbolic kinetics
Kinetic mechanism differs; UDP-galactose parameters cannot substitute for UDP-glucose in metabolic modeling.
Arabidopsis thaliana 4-epimerase isoforms.
UDP-glucose 4-epimerase Enzyme kinetics Allosteric regulation

UDP-D-glucose Optimal Deployment Scenarios: Where Quantitative Differentiation Drives Procurement Decisions


Preparative Enzymatic Glucosylation of Natural Products and Flavonoids

For biocatalytic glucosylation using plant glycosyltransferases (e.g., CaUGT2, YjiC) or engineered variants, UDP-D-glucose is the kinetically optimized donor. The 4-fold lower Km relative to UDP-galactose [1] and native preference over TDP-glucose [2] ensure maximal conversion efficiency and minimize costly donor waste. Selecting research-grade UDP-D-glucose (≥98% purity) [3] further reduces interference from nucleotide contaminants that can inhibit glycosyltransferase activity.

Human UGT3A2-Mediated Xenobiotic Glycosylation and Drug Metabolism Studies

Studies involving human UGT3A2 require UDP-D-glucose exclusively, as this enzyme is completely inactive with UDP-glucuronic acid [1]. Any attempt to substitute UDP-glucuronic acid will yield false-negative results. Researchers should procure UDP-D-glucose with documented purity and, for cell-based assays, low endotoxin specifications (<0.1 EU/mg) [2] to avoid confounding immune activation.

Metabolic Engineering and UDP-Sugar Pool Analysis in Plants and Microorganisms

For quantitative analysis of cellular UDP-sugar pools or metabolic flux through the Leloir pathway, UDP-D-glucose serves as the central reference metabolite. Its distinct allosteric behavior with 4-epimerase (versus hyperbolic kinetics of UDP-galactose) [1] necessitates UDP-glucose-specific calibration standards. High-purity analytical standards (≥98%) with defined water content [2] are essential for accurate LC-MS or CE-based quantification.

Glycogen Synthesis and Carbohydrate Polymer Research

UDP-D-glucose is the obligate glucosyl donor for glycogen synthase and related glucosyltransferases involved in polysaccharide biosynthesis. Procurement of UDP-D-glucose with verified long-term stability (≥2 years solid at -20°C; 6 months reconstituted at -20°C) [1][2] supports extended research programs without repeated reordering, ensuring lot-to-lot consistency in kinetic and structural studies.

Application
Selection Property
Validation Focus
Preparative enzymatic glucosylation of natural products
Kinetically preferred UDP-glucose donor for plant glycosyltransferases
Donor-substrate kinetic profiling (Km verification)
Human UGT3A2 xenobiotic glycosylation studies
Exclusive UDP-glucose requirement; UDP-glucuronic acid yields no activity
Functional assay with UDP-glucuronic acid negative control
UDP-sugar pool analysis and metabolic flux modeling
High-purity nucleotide sugar standard with defined water content
Calibration curve linearity and allosteric kinetic validation
Glycogen synthesis and polysaccharide research
Verified long-term solid and solution stability
Shelf-life verification and lot-to-lot reproducibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
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